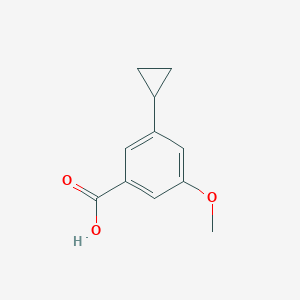

3-cyclopropyl-5-methoxybenzoic acid

Description

3-Cyclopropyl-5-methoxybenzoic acid is a benzoic acid derivative featuring a cyclopropyl substituent at the 3-position and a methoxy group at the 5-position of the aromatic ring. The cyclopropyl group introduces steric strain and unique electronic effects due to its non-planar structure, while the methoxy group at the meta position moderately influences the compound’s acidity. This compound is hypothesized to be synthesized via cyclopropylamine substitution and cyclization reactions, as inferred from methodologies used in quinolone synthesis (e.g., cyclopropylamine substitution described by Zhang et al. ).

Properties

IUPAC Name |

3-cyclopropyl-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-5-8(7-2-3-7)4-9(6-10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTHZFZFYRFREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292803 | |

| Record name | 3-Cyclopropyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916343-79-8 | |

| Record name | 3-Cyclopropyl-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916343-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-methoxybenzoic acid typically involves the alkylation of 3-nitro-4-hydroxybenzoic acid ester with cyclopropyl bromide, followed by reduction and methoxylation reactions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-cyclopropyl-5-carboxybenzoic acid.

Reduction: Formation of 3-cyclopropyl-5-aminobenzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclopropyl-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-methoxybenzoic acid is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The cyclopropyl and methoxy groups may play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Differences

Target Compound :

- Structure : Benzoic acid core with cyclopropyl (3-position) and methoxy (5-position) substituents.

- Functional Groups : Carboxylic acid (-COOH), methoxy (-OCH₃), cyclopropyl (C₃H₅).

Analog 1 : 3-Chloro-5-(cyclopropylmethoxy)benzamide (CAS 1369785-81-8)

- Structure : Benzamide core with chlorine (3-position) and cyclopropylmethoxy (5-position) substituents.

- Functional Groups : Amide (-CONH₂), chlorine (-Cl), cyclopropylmethoxy (-OCH₂C₃H₅).

- Key Differences : Replacement of -COOH with -CONH₂ reduces acidity; chlorine introduces electron-withdrawing effects, while cyclopropylmethoxy increases steric bulk compared to methoxy.

Analog 2 : 3-Methoxycarbonyl-5-methylbenzoic acid (CAS 167299-68-5)

- Structure : Benzoic acid core with methoxycarbonyl (3-position) and methyl (5-position) substituents.

- Functional Groups : Carboxylic acid (-COOH), ester (-COOCH₃), methyl (-CH₃).

- Key Differences : Methoxycarbonyl (ester) at position 3 is strongly electron-withdrawing, enhancing acidity of the -COOH group. Methyl at position 5 provides steric hindrance and electron-donating effects.

Physicochemical Properties

Notes:

- Acidity : The target’s meta-methoxy donates electrons weakly, while Analog 2’s ester group withdraws electrons, significantly lowering its pKa.

- Steric Effects : Analog 1’s cyclopropylmethoxy group creates greater steric hindrance than the target’s methoxy.

Research Findings

- Cyclopropyl Effects : Cyclopropyl substituents enhance metabolic stability in drug design due to their resistance to oxidative degradation .

- Electronic Modulation : Analog 2’s ester group increases electrophilicity, making it more reactive in coupling reactions compared to the target .

- Steric Limitations : Analog 1’s bulky cyclopropylmethoxy group may hinder interactions in biological targets, unlike the target’s smaller methoxy substituent .

Biological Activity

3-Cyclopropyl-5-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The primary mechanism of action for this compound involves its interaction with the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by TGF-β1, which is crucial in various fibrotic diseases. The inhibition occurs through the blockade of Smad2/3 phosphorylation, leading to reduced fibrosis in lung tissues.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be mediated through interactions with enzymes involved in inflammatory pathways.

- Antioxidant Activity : The compound has demonstrated antioxidative capabilities, outperforming standard antioxidants in certain assays .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. Below is a summary table of its antiproliferative activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.2 |

| HCT116 | 3.7 |

| HEK 293 | 5.3 |

These results indicate a promising profile for the compound as a potential anticancer agent.

In Vivo Studies

In vivo studies have further validated the compound's efficacy, particularly in reducing bleomycin-induced pulmonary fibrosis. The administration of varying doses demonstrated a dose-dependent response, with lower doses effectively modulating cellular processes without significant toxicity.

The biochemical properties of this compound include:

- Solubility : The compound exhibits moderate solubility in aqueous environments, which can influence its bioavailability and therapeutic efficacy .

- Stability : Stability over time is crucial for maintaining efficacy; studies indicate that its biological activity remains intact over extended periods when stored appropriately.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.